Cas no 1783960-04-2 ((3-Bromo-1-benzofuran-2-yl)methanol)

(3-Bromo-1-benzofuran-2-yl)methanol is a brominated benzofuran derivative featuring a hydroxymethyl functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and hydroxyl groups enables selective functionalization, facilitating further derivatization through cross-coupling reactions or nucleophilic substitutions. Its rigid benzofuran core contributes to structural stability, while the reactive sites enhance its utility in constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications requiring precise reactivity.
(3-Bromo-1-benzofuran-2-yl)methanol structure
1783960-04-2 structure
Product Name:(3-Bromo-1-benzofuran-2-yl)methanol
CAS No:1783960-04-2
MF:C9H7BrO2
MW:227.054682016373
MDL:MFCD28613660
CID:4613939
PubChem ID:23497351
Update Time:2025-10-31

(3-Bromo-1-benzofuran-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-1-benzofuran-2-yl)methanol
    • (3-Bromo-1-benzofuran-2-yl)methanol
    • MDL: MFCD28613660
    • Inchi: 1S/C9H7BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2
    • InChI Key: WOLMUPDGDOIEEX-UHFFFAOYSA-N
    • SMILES: BrC1=C(CO)OC2C=CC=CC=21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.4

(3-Bromo-1-benzofuran-2-yl)methanol Pricemore >>

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Additional information on (3-Bromo-1-benzofuran-2-yl)methanol

Introduction to (3-Bromo-1-benzofuran-2-yl)methanol (CAS No. 1783960-04-2)

(3-Bromo-1-benzofuran-2-yl)methanol, with the CAS number 1783960-04-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which makes it a versatile scaffold for the development of various bioactive molecules. The presence of a bromo substituent at the 3-position and a hydroxymethyl group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The benzofuran moiety is well-documented for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The bromo group in (3-Bromo-1-benzofuran-2-yl)methanol allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery efforts.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and structural complexity. (3-Bromo-1-benzofuran-2-yl)methanol has emerged as a key intermediate in the synthesis of novel heterocycles. For instance, studies have demonstrated its utility in the preparation of benzofuran derivatives with potential applications in treating neurological disorders. The hydroxymethyl group provides a site for further derivatization, enabling the creation of molecules with enhanced binding affinity to biological targets.

One notable application of (3-Bromo-1-benzofuran-2-yl)methanol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have leveraged the reactivity of this compound to design kinase inhibitors that selectively target specific isoforms. The bromo substituent facilitates the introduction of aryl groups through cross-coupling reactions, leading to inhibitors with improved pharmacokinetic profiles.

Moreover, (3-Bromo-1-benzofuran-2-yl)methanol has been explored in the synthesis of antiviral agents. The benzofuran scaffold is known to exhibit inhibitory effects against various viruses by interfering with viral replication mechanisms. Recent studies have highlighted its role in developing novel antiviral compounds that show promise against emerging viral threats. The ability to modify the structure through functional group transformations allows for fine-tuning of biological activity, making it a valuable tool in medicinal chemistry.

The compound's versatility also extends to its use in material science. Benzofuran derivatives are known for their thermal stability and electronic properties, making them suitable for applications in organic electronics and photovoltaic devices. (3-Bromo-1-benzofuran-2-yl)methanol has been utilized as a building block in synthesizing conjugated polymers that exhibit excellent charge transport properties. These polymers are being investigated for use in organic light-emitting diodes (OLEDs) and solar cells.

In conclusion, (3-Bromo-1-benzofuran-2-yl)methanol (CAS No. 1783960-04-2) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is set to grow further.

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